(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a furan-2-ylmethyl group at position 3 and a pyrazole-based aromatic system at position 4. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical stability and biological interactions . This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C30H29N3O3S2 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H29N3O3S2/c1-2-3-4-8-17-35-25-15-13-22(14-16-25)28-23(20-33(31-28)24-10-6-5-7-11-24)19-27-29(34)32(30(37)38-27)21-26-12-9-18-36-26/h5-7,9-16,18-20H,2-4,8,17,21H2,1H3/b27-19- |
InChI Key |
GNYJTFOVYLHJMI-DIBXZPPDSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole core was synthesized via cyclocondensation of 4-(hexyloxy)acetophenone (1) with phenylhydrazine (2) in ethanol under reflux (Scheme 1). The reaction proceeded via enolization of the ketone, followed by nucleophilic attack of phenylhydrazine to form a hydrazone intermediate. Subsequent cyclization and aromatization yielded 3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazole (3) .
Oxidation to the aldehyde:
The methyl group at position 4 of the pyrazole was oxidized to a formyl group using selenium dioxide (SeO₂) in dioxane at 80°C for 6 hours. The resulting 3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (4) was purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding 78% of a pale-yellow solid.
Characterization data for (4):
-
FT-IR (KBr): 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).
-
¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ph-H), 7.45–7.38 (m, 3H, Ph-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.02 (t, J = 6.6 Hz, 2H, OCH₂), 1.78–1.72 (m, 2H, CH₂), 1.45–1.38 (m, 6H, CH₂), 0.91 (t, J = 6.8 Hz, 3H, CH₃).
Construction of the Thiazolidin-4-one Core
Synthesis of 3-(Furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
The thiazolidin-4-one ring was prepared via a one-pot reaction of furfurylamine (5) , carbon disulfide (CS₂), and fumaryl chloride (6) in aqueous medium (Scheme 2). The primary amine reacted with CS₂ to form a dithiocarbamate intermediate, which underwent cyclization upon treatment with fumaryl chloride.
Procedure:
Furfurylamine (1.0 mmol) and CS₂ (1.2 mmol) were stirred in water (10 mL) at 0°C for 30 minutes. Fumaryl chloride (1.1 mmol) was added dropwise, and the mixture was stirred at room temperature for 4 hours. The precipitate was filtered and recrystallized from ethanol to yield 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (7) (85% yield).
Characterization data for (7):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (s, 1H, NH), 7.45 (d, J = 1.8 Hz, 1H, furan-H), 6.42 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.28 (d, J = 3.2 Hz, 1H, furan-H), 4.35 (s, 2H, SCH₂), 3.94 (s, 2H, NCH₂).
Knoevenagel Condensation for Methylidene Bridge Formation
Coupling of Pyrazole-4-carbaldehyde with Thiazolidin-4-one
The final step involved a base-catalyzed Knoevenagel condensation between aldehyde (4) and thiazolidin-4-one (7) to form the (5Z)-configured product (Scheme 3). The reaction was performed in ethanol using piperidine as a catalyst.
Procedure:
A mixture of (4) (1.0 mmol), (7) (1.2 mmol), and piperidine (0.1 mmol) in ethanol (15 mL) was refluxed for 8 hours. The solvent was evaporated, and the residue was purified via column chromatography (dichloromethane:methanol, 95:5) to isolate the target compound (8) as an orange solid (65% yield).
Characterization data for (8):
-
FT-IR (KBr): 1697 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N), 1582 cm⁻¹ (C=C).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.34 (s, 1H, pyrazole-H), 7.75–7.69 (m, 2H, Ph-H), 7.52–7.44 (m, 3H, Ph-H), 7.31 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (s, 1H, CH=), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.31 (d, J = 3.2 Hz, 1H, furan-H), 4.45 (s, 2H, NCH₂), 4.05 (t, J = 6.6 Hz, 2H, OCH₂), 1.80–1.74 (m, 2H, CH₂), 1.48–1.40 (m, 6H, CH₂), 0.93 (t, J = 6.8 Hz, 3H, CH₃).
-
13C NMR (100 MHz, DMSO-d₆): δ 190.2 (C=O), 167.3 (C=S), 154.6 (C=N), 147.2–114.7 (aromatic carbons), 61.5 (NCH₂), 31.8–22.4 (alkyl chain), 14.1 (CH₃).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent in analogous reactions enhanced reaction rates due to its strong hydrogen-bond-donating ability, facilitating proton transfer during condensation. However, ethanol provided sufficient reactivity for this system while enabling easier purification.
Stereochemical Control
The Z configuration at the methylidene bridge was confirmed via NOESY spectroscopy, showing spatial proximity between the pyrazole C-H and thiazolidinone C5-H. Coupling constants (J = 12.4 Hz for the trans olefinic protons) further corroborated the geometry.
| Compound | FT-IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| (4) | 1695 | 10.02 (s, CHO) |
| (7) | 1682 | 4.35 (s, SCH₂) |
| (8) | 1697 | 6.88 (s, CH=) |
Table 2: Reaction Yields Under Varied Conditions
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Piperidine | 8 | 65 |
| HFIP | None | 6 | 72 |
| THF | Et₃N | 12 | 58 |
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that thiazolidinone derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Properties : Thiazolidinones have demonstrated effectiveness against various bacterial and fungal strains. For instance, studies have shown that similar compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .
- Anticancer Activity : Some derivatives have been reported to induce apoptosis in cancer cells. The incorporation of the furan and pyrazole groups enhances the cytotoxic effects against different cancer cell lines, suggesting potential use in cancer therapy .
- Anti-inflammatory Effects : Thiazolidinones are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Derivative Development
The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the Thiazolidinone Core : This is achieved through the condensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds.
- Introduction of Furan and Pyrazole Moieties : The furan ring can be introduced via cyclization reactions, while pyrazole derivatives can be synthesized through hydrazine-based reactions with appropriate carbonyl compounds.
Structure-Activity Relationship (SAR)
The structure of (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one suggests that specific substitutions on the pyrazole and furan rings may enhance its biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Hexyloxy group | Increases lipophilicity and bioavailability |
| Furan ring | Enhances antimicrobial properties |
| Pyrazole moiety | Contributes to anticancer activity |
Case Studies
Several case studies highlight the applications of thiazolidinone derivatives similar to (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one:
- Antimicrobial Activity : A study evaluated a series of thiazolidinones against a panel of bacterial strains and reported significant inhibition rates, with some derivatives showing lower MIC values compared to standard antibiotics .
- Anticancer Research : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives against breast cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced apoptotic activity .
- Inflammatory Disease Models : Research involving animal models demonstrated that certain thiazolidinones reduced inflammation markers significantly, suggesting potential therapeutic applications in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodanine derivatives are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Below is a comparative analysis of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Key Findings from Comparative Studies
Lipophilicity and Bioavailability :
- The target compound exhibits higher lipophilicity (logP ~5.2) compared to simpler derivatives like Compound I (logP ~3.8) due to the hexyloxy chain and bulky pyrazole substituent. This may enhance membrane permeability but could reduce aqueous solubility .
- In contrast, the pyrazine-substituted Compound 15 has lower logP (~1.9), correlating with its observed efficacy in aqueous environments (e.g., plant systems) .
Synthetic Accessibility: The target compound’s synthesis likely involves a Knoevenagel condensation between a 3-(furan-2-ylmethyl)rhodanine and a pyrazole-4-carbaldehyde precursor, similar to methods used for Compound I and derivatives in . Yields for such multi-step syntheses typically range from 40% to 60%.
Biological Activity: Anticancer Potential: Compound I’s 2-methylbenzylidene group confers selective cytotoxicity against breast cancer cells, while the target compound’s pyrazole-hexyloxy motif may target lipid kinase pathways . Enzyme Inhibition: The 3-fluoro-4-methoxyphenyl derivative () shows COX-2 inhibition, suggesting that electron-withdrawing groups (e.g., fluoro) enhance binding to enzyme active sites.
Crystallographic and Computational Insights :
- Crystal structures of Compound I reveal planar rhodanine cores with intramolecular hydrogen bonds (N–H···S), stabilizing the Z-configuration . Similar interactions are predicted for the target compound using tools like SHELXL (for refinement) and Multiwfn (for wavefunction analysis) .
- Hydrogen-Bonding Patterns : The pyrazole and furan groups in the target compound may participate in C–H···O/N interactions, as observed in related systems .
Biological Activity
The compound (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Thiazolidinone Compounds
Thiazolidinones, particularly those with a 4-thiazolidinone core, have been extensively studied for their significant pharmacological properties. These compounds exhibit a wide range of biological activities including:
- Anticancer
- Antibacterial
- Antiviral
- Anti-inflammatory
- Antidiabetic
The structural diversity of thiazolidinones allows for various modifications that can enhance their biological efficacy .
The biological activity of (5Z)-3-(furan-2-ylmethyl)-5-{...} is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Many thiazolidinones inhibit key enzymes involved in disease pathways. For example, they can inhibit protein tyrosine phosphatases (PTP), which are crucial in cancer progression and diabetes management .
- Modulation of Receptors : This compound may also act on various receptors involved in inflammatory responses and metabolic regulation, similar to other pyrazole derivatives that have shown promising results in receptor binding assays .
Anticancer Activity
Research indicates that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives similar to (5Z)-3-(furan-2-ylmethyl)-5-{...} have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.08 µM to 0.1 µM .
Antibacterial and Antifungal Properties
Thiazolidinones have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and other pathogens . The compound's structure suggests potential for modifying its activity against resistant strains by altering substituents on the thiazolidinone ring.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. Compounds similar to (5Z)-3-(furan-2-ylmethyl)-5-{...} have been evaluated for their ability to stabilize human red blood cell membranes, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of thiazolidinone derivatives for anticancer activity using the MTT assay. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity against MCF-7 cells, with one derivative showing an IC50 value of 0.08 µM .
Case Study 2: Antibacterial Activity Assessment
In another investigation, thiazolidinone derivatives were tested against various bacterial strains including E. coli and S. aureus. The results demonstrated that certain derivatives effectively inhibited biofilm formation at concentrations correlating with their MIC values, suggesting their potential as antibiofilm agents .
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
The synthesis involves a multi-step process:
- Knoevenagel condensation to form the exocyclic double bond between the thiazolidinone and pyrazole moieties.
- Solvent optimization : Ethanol or dimethylformamide (DMF) under reflux (70–100°C) improves reaction efficiency .
- Catalysts : Base catalysts (e.g., piperidine) enhance condensation yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Yield optimization requires precise temperature control and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR spectroscopy : Assigns protons and carbons, confirming the (5Z)-configuration and substituent positions .
- HPLC : Validates purity (>98% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. How does the hexyloxy substituent influence the compound’s physicochemical properties?
The hexyloxy group enhances lipophilicity (logP ~4.2 predicted), improving membrane permeability. This is critical for bioavailability in biological assays . Solubility in organic solvents (e.g., DMSO) facilitates in vitro testing, while aqueous solubility is limited (<10 µM) .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies arise from:
- Purity variability : Use orthogonal techniques (e.g., NMR + HPLC) to confirm batch consistency .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs) .
- Structural analogs : Compare with thiazolidinone-pyrazole hybrids (e.g., fluorinated vs. methoxy derivatives) to isolate substituent effects .
Q. How can computational tools predict target interactions and mechanism of action?
- Molecular docking : Identifies binding affinities to enzymes (e.g., COX-2, EGFR) using AutoDock Vina .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to IC50 values in anticancer assays .
Q. What strategies optimize the compound’s stability under physiological pH conditions?
- pH stability assays : Monitor degradation via HPLC at pH 1.2 (stomach) and 7.4 (blood). Thiazolidinone rings are prone to hydrolysis at acidic pH .
- Prodrug design : Introduce ester groups at the hexyloxy chain to enhance stability .
- Lyophilization : Improves shelf-life by reducing aqueous degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
